Cas no 339019-10-2 (2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate)

2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate 化学的及び物理的性質
名前と識別子
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- 2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate
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2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00920096-1g |
Naphthalen-2-yl 2-[N-(4-chlorophenyl)methanesulfonamido]acetate |
339019-10-2 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
TRC | N160090-25mg |
2-Naphthyl 2-[4-chloro(methylsulfonyl)anilino]acetate |
339019-10-2 | 25mg |
$ 230.00 | 2022-06-03 | ||
TRC | N160090-50mg |
2-Naphthyl 2-[4-chloro(methylsulfonyl)anilino]acetate |
339019-10-2 | 50mg |
$ 380.00 | 2022-06-03 | ||
A2B Chem LLC | AI74077-10mg |
naphthalen-2-yl 2-[N-(4-chlorophenyl)methanesulfonamido]acetate |
339019-10-2 | >90% | 10mg |
$240.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614884-10mg |
Naphthalen-2-yl N-(4-chlorophenyl)-N-(methylsulfonyl)glycinate |
339019-10-2 | 98% | 10mg |
¥862.00 | 2024-05-18 | |
A2B Chem LLC | AI74077-500mg |
naphthalen-2-yl 2-[N-(4-chlorophenyl)methanesulfonamido]acetate |
339019-10-2 | >90% | 500mg |
$720.00 | 2024-04-20 | |
A2B Chem LLC | AI74077-1g |
naphthalen-2-yl 2-[N-(4-chlorophenyl)methanesulfonamido]acetate |
339019-10-2 | >90% | 1g |
$1295.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614884-5mg |
Naphthalen-2-yl N-(4-chlorophenyl)-N-(methylsulfonyl)glycinate |
339019-10-2 | 98% | 5mg |
¥573.00 | 2024-05-18 | |
A2B Chem LLC | AI74077-1mg |
naphthalen-2-yl 2-[N-(4-chlorophenyl)methanesulfonamido]acetate |
339019-10-2 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI74077-5mg |
naphthalen-2-yl 2-[N-(4-chlorophenyl)methanesulfonamido]acetate |
339019-10-2 | >90% | 5mg |
$214.00 | 2024-04-20 |
2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetateに関する追加情報
2-Naphthyl 2-4-Chloro(methylsulfonyl)anilinoacetate: A Comprehensive Overview
2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate (CAS No. 339019-10-2) is a complex organic compound with significant potential in various fields of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery, material science, and biological studies. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of 2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate.
Chemical Structure and Properties
The molecular formula of 2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate is C19H18ClNO4S, with a molecular weight of approximately 383.86 g/mol. The compound features a naphthalene ring system conjugated with a substituted anilinoacetate moiety. The presence of the chloro and methylsulfonyl groups imparts unique electronic and steric properties to the molecule, making it an interesting candidate for various chemical reactions and biological interactions.
The physical properties of 2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate include its solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is generally insoluble in water, which can be advantageous in certain applications where controlled solubility is required. The compound is stable under standard laboratory conditions but should be stored away from strong acids and bases to prevent degradation.
Synthesis Methods
The synthesis of 2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate involves several steps, each requiring precise control over reaction conditions to ensure high yield and purity. One common synthetic route begins with the preparation of the naphthyl acetate derivative, followed by the introduction of the anilino group through a nucleophilic substitution reaction. The chloro and methylsulfonyl groups are then introduced through selective functionalization steps.
A recent study published in the Journal of Organic Chemistry detailed an optimized synthetic pathway that significantly improved the yield and reduced the number of purification steps required. This method involves the use of mild reaction conditions and environmentally friendly catalysts, making it a more sustainable approach to synthesizing this compound.
Biological Activities and Applications
2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate has shown promising biological activities in various assays, including anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases.
In cancer research, this compound has been investigated for its ability to induce apoptosis in cancer cells while sparing normal cells. A study published in Cancer Research reported that 2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate selectively targets cancer stem cells, which are often resistant to conventional chemotherapy. This finding opens up new avenues for developing more effective cancer treatments.
In neurobiology, preliminary studies have indicated that this compound may have neuroprotective properties by reducing oxidative stress and preventing neuronal cell death. These findings are particularly relevant given the increasing prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Recent Research Advancements
The field of chemical biology has seen significant advancements in understanding the mechanisms by which compounds like 2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate exert their biological effects. Recent research has focused on elucidating the molecular targets and signaling pathways involved in these activities.
A study published in Nature Communications identified a specific protein kinase as a key target for this compound's anti-inflammatory effects. By inhibiting this kinase, the compound was able to downregulate inflammatory signaling pathways in both cell culture models and animal studies. This discovery has important implications for developing new therapeutic strategies for inflammatory disorders.
In another notable study, researchers at Harvard University explored the use of 2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate as a probe for studying protein-protein interactions in living cells. The compound was found to selectively bind to a specific protein domain, providing valuable insights into the structural basis of these interactions.
Conclusion
2-Naphthyl 2-4-chloro(methylsulfonyl)anilinoacetate, with its unique chemical structure and diverse biological activities, represents a promising candidate for further research and development in various fields. From its potential applications in drug discovery to its use as a tool for understanding fundamental biological processes, this compound continues to attract significant interest from scientists worldwide.
Ongoing research efforts aim to optimize its properties for specific therapeutic applications while exploring new synthetic methods to improve its accessibility. As our understanding of this compound deepens, it is likely that new opportunities will emerge for translating these findings into practical benefits for human health.
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